Cas no 2228279-88-5 (2-methyl-4-(1-methylcyclohexyl)butan-2-amine)

2-Methyl-4-(1-methylcyclohexyl)butan-2-amine is a tertiary amine featuring a cyclohexyl substituent, offering a unique steric and electronic profile. Its structure combines aliphatic and cyclic components, enhancing stability and influencing reactivity in synthetic applications. The compound’s rigid cyclohexyl group may contribute to selective interactions in coordination chemistry or catalysis, while the branched alkylamine moiety provides versatility in functionalization. Potential applications include intermediates for pharmaceuticals, agrochemicals, or specialty materials, where its structural features could improve selectivity or performance. The compound’s lipophilic nature may also be advantageous in formulations requiring controlled solubility. Further research is warranted to explore its full synthetic utility.
2-methyl-4-(1-methylcyclohexyl)butan-2-amine structure
2228279-88-5 structure
Product name:2-methyl-4-(1-methylcyclohexyl)butan-2-amine
CAS No:2228279-88-5
MF:C12H25N
Molecular Weight:183.333603620529
CID:6093530
PubChem ID:165884766

2-methyl-4-(1-methylcyclohexyl)butan-2-amine 化学的及び物理的性質

名前と識別子

    • 2-methyl-4-(1-methylcyclohexyl)butan-2-amine
    • 2228279-88-5
    • EN300-2001085
    • インチ: 1S/C12H25N/c1-11(2,13)9-10-12(3)7-5-4-6-8-12/h4-10,13H2,1-3H3
    • InChIKey: WIRKJUUCTWUABG-UHFFFAOYSA-N
    • SMILES: NC(C)(C)CCC1(C)CCCCC1

計算された属性

  • 精确分子量: 183.198699802g/mol
  • 同位素质量: 183.198699802g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 155
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • XLogP3: 3.8

2-methyl-4-(1-methylcyclohexyl)butan-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-2001085-0.25g
2-methyl-4-(1-methylcyclohexyl)butan-2-amine
2228279-88-5
0.25g
$1104.0 2023-09-16
Enamine
EN300-2001085-1.0g
2-methyl-4-(1-methylcyclohexyl)butan-2-amine
2228279-88-5
1g
$1157.0 2023-05-26
Enamine
EN300-2001085-0.05g
2-methyl-4-(1-methylcyclohexyl)butan-2-amine
2228279-88-5
0.05g
$1008.0 2023-09-16
Enamine
EN300-2001085-0.1g
2-methyl-4-(1-methylcyclohexyl)butan-2-amine
2228279-88-5
0.1g
$1056.0 2023-09-16
Enamine
EN300-2001085-2.5g
2-methyl-4-(1-methylcyclohexyl)butan-2-amine
2228279-88-5
2.5g
$2351.0 2023-09-16
Enamine
EN300-2001085-5.0g
2-methyl-4-(1-methylcyclohexyl)butan-2-amine
2228279-88-5
5g
$3355.0 2023-05-26
Enamine
EN300-2001085-10.0g
2-methyl-4-(1-methylcyclohexyl)butan-2-amine
2228279-88-5
10g
$4974.0 2023-05-26
Enamine
EN300-2001085-0.5g
2-methyl-4-(1-methylcyclohexyl)butan-2-amine
2228279-88-5
0.5g
$1152.0 2023-09-16
Enamine
EN300-2001085-1g
2-methyl-4-(1-methylcyclohexyl)butan-2-amine
2228279-88-5
1g
$1200.0 2023-09-16
Enamine
EN300-2001085-10g
2-methyl-4-(1-methylcyclohexyl)butan-2-amine
2228279-88-5
10g
$5159.0 2023-09-16

2-methyl-4-(1-methylcyclohexyl)butan-2-amine 関連文献

2-methyl-4-(1-methylcyclohexyl)butan-2-amineに関する追加情報

Introduction to 2-methyl-4-(1-methylcyclohexyl)butan-2-amine (CAS No: 2228279-88-5)

2-methyl-4-(1-methylcyclohexyl)butan-2-amine, identified by the CAS number 2228279-88-5, is a complex organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the amine class, characterized by its molecular structure, which includes a butan-2-amine backbone substituted with a methyl group at the 2-position and a 1-methylcyclohexyl group at the 4-position. The unique arrangement of these functional groups imparts distinct chemical properties, making it a subject of interest for synthetic chemists and biologists exploring novel molecular architectures.

The synthesis of 2-methyl-4-(1-methylcyclohexyl)butan-2-amine involves multi-step organic reactions, typically requiring precise control over reaction conditions to achieve high yields and purity. The presence of the cyclohexyl ring enhances the compound's steric hindrance, which can influence its interactions with biological targets. This feature is particularly relevant in drug design, where molecular shape and flexibility play crucial roles in binding affinity and selectivity.

Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic behavior of such compounds with greater accuracy. Studies suggest that the bulky 1-methylcyclohexyl group may affect metabolic pathways, potentially influencing the compound's bioavailability. This insight is critical for optimizing drug candidates during the early stages of development, ensuring that promising molecules exhibit favorable pharmacokinetic profiles before advancing to clinical trials.

In the realm of medicinal chemistry, 2-methyl-4-(1-methylcyclohexyl)butan-2-amine has been explored as a potential intermediate in the synthesis of more complex bioactive molecules. Its structural motif resembles certain pharmacophores found in known therapeutic agents, suggesting that derivatives of this compound may exhibit similar biological activities. For instance, modifications to the amine functionality or the cyclohexyl ring could lead to novel compounds with enhanced efficacy or reduced side effects.

The role of stereochemistry in determining biological activity cannot be overstated. The configuration of the methyl groups and the cyclohexyl substituent in 2-methyl-4-(1-methylcyclohexyl)butan-2-amine may influence its interaction with enzymes and receptors. High-resolution crystallographic studies have begun to reveal how such compounds bind to their targets at an atomic level, providing valuable insights for rational drug design. These structural insights are often integrated into machine learning models that predict binding affinities, accelerating the discovery process.

Current research also highlights the importance of green chemistry principles in synthesizing complex molecules like 2-methyl-4-(1-methylcyclohexyl)butan-2-amine. Efforts are underway to develop more sustainable synthetic routes that minimize waste and reduce reliance on hazardous reagents. Catalytic methods, particularly those employing transition metals, have shown promise in achieving high selectivity under mild conditions. Such innovations not only improve efficiency but also align with global efforts to promote environmental responsibility in chemical manufacturing.

The biological activity of 2-methyl-4-(1-methylcyclohexyl)butan-2-amine is under active investigation by several research groups. Preliminary studies indicate that this compound may exhibit properties relevant to neurological disorders, given its structural similarity to certain neurotransmitter analogs. While these findings are encouraging, further experimentation is necessary to validate these hypotheses and explore potential therapeutic applications. Collaborative efforts between synthetic chemists and biologists are essential for translating laboratory discoveries into tangible benefits for patients.

The development of new analytical techniques has also contributed to a deeper understanding of 2-methyl-4-(1-methylcyclohexyl)butan-2-amine's behavior in biological systems. Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy provide high-resolution data on molecular structure and dynamics, while techniques like surface plasmon resonance (SPR) enable real-time monitoring of binding interactions. These tools are indispensable for characterizing how this compound behaves within complex biological matrices.

Looking ahead, the future prospects for 2-methyl-4-(1-methylcyclohexyl)butan-2-amine appear promising as researchers continue to uncover its potential applications. Advances in genetic engineering and protein design may open new avenues for using this compound as a tool in drug discovery or as a precursor for next-generation therapeutics. As our understanding of molecular interactions deepens, so too will our ability to harness compounds like this one for medical benefit.

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